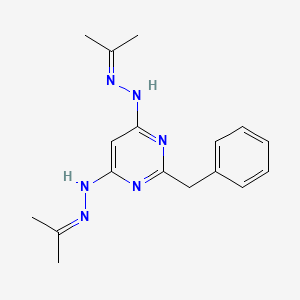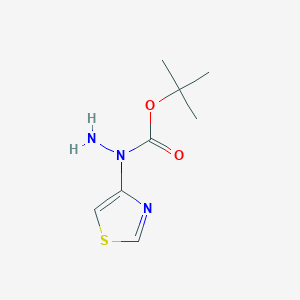
2-Fluoro-5-prop-1-en-2-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-prop-1-en-2-ylaniline is an organic compound characterized by a fluorine atom and a propenyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-prop-1-en-2-ylaniline typically involves the following steps:
Nitration: Aniline is nitrated to produce 2-fluoroaniline.
Alkylation: The 2-fluoroaniline undergoes alkylation with propenyl bromide to introduce the prop-1-en-2-yl group.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-5-prop-1-en-2-ylaniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aniline group to a nitro group.
Reduction: Reduction reactions can reduce nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong bases.
Major Products Formed:
Oxidation: 2-Fluoro-5-prop-1-en-2-ynitrobenzene
Reduction: 2-Fluoro-5-prop-1-en-2-aminobenzene
Substitution: Various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-Fluoro-5-prop-1-en-2-ylaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a fluorescent probe in biological imaging studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Fluoro-5-prop-1-en-2-ylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
2-Fluoroaniline: Similar structure but lacks the prop-1-en-2-yl group.
4-Fluoro-2-(prop-1-en-2-yl)aniline: Similar structure but with a different position of the fluorine atom.
2-Fluoro-5-(prop-1-en-2-yl)aniline: Similar structure but with a different position of the prop-1-en-2-yl group.
Propriétés
Formule moléculaire |
C9H10FN |
|---|---|
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
2-fluoro-5-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C9H10FN/c1-6(2)7-3-4-8(10)9(11)5-7/h3-5H,1,11H2,2H3 |
Clé InChI |
ZHHPMYMFTDCCCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC(=C(C=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)


![2-[(E)-2,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15359407.png)









